
Spectroscopic Characterization of n-Butyl
Fluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: n-Butyl fluoroacetate

CAS No.: 371-49-3

Cat. No.: B1265430

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

n-butyl fluoroacetate, a versatile fluorinated compound with applications in pharmaceuticals,

agrochemicals, and materials science.[1] For researchers, scientists, and drug development

professionals, a thorough understanding of its spectral characteristics is paramount for quality

control, reaction monitoring, and structural elucidation. This document offers a detailed analysis

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for n-butyl fluoroacetate, grounded in established scientific principles and field-proven

insights.

Molecular Structure and Spectroscopic Overview
n-Butyl fluoroacetate (C₆H₁₁FO₂) is an ester of fluoroacetic acid and n-butanol.[2] Its

molecular structure dictates the spectroscopic signatures we observe. The presence of a highly

electronegative fluorine atom, a carbonyl group, and a butyl chain gives rise to a unique set of

signals in various spectroscopic analyses. Understanding these signals is crucial for confirming

the identity and purity of the compound.

Caption: Molecular structure of n-Butyl Fluoroacetate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1265430#bc-rfq
https://www.benchchem.com/product/b1265430/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.chemimpex.com/products/45253
https://www.benchchem.com/product/b1265430/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/product/b1265430/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/67790
https://www.benchchem.com/product/b1265430/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and

probing the environment of the fluorine atom in n-butyl fluoroacetate.

¹H NMR Spectroscopy
The ¹H NMR spectrum of n-butyl fluoroacetate will show distinct signals for the protons in the

butyl group and the α-protons adjacent to the fluorine atom. The electronegativity of the fluorine

and the ester oxygen will influence the chemical shifts.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₂F 4.8 - 5.0 Doublet (d) JHF ≈ 47

-OCH₂- 4.2 - 4.4 Triplet (t) JHH ≈ 6.7

-CH₂- (next to OCH₂) 1.6 - 1.8 Sextet JHH ≈ 7.0

-CH₂- (next to CH₃) 1.3 - 1.5 Sextet JHH ≈ 7.5

-CH₃ 0.9 - 1.0 Triplet (t) JHH ≈ 7.4

Interpretation:

-CH₂F Protons: These protons are significantly deshielded due to the strong electron-

withdrawing effect of the adjacent fluorine atom, resulting in a downfield chemical shift. The

large coupling to the fluorine atom (²JHF) will split this signal into a characteristic doublet.

-OCH₂- Protons: These protons are deshielded by the adjacent ester oxygen, appearing as a

triplet due to coupling with the neighboring methylene protons.

Butyl Chain Protons: The remaining methylene groups and the terminal methyl group of the

butyl chain will exhibit typical aliphatic proton chemical shifts and multiplicities, with

decreasing deshielding further from the ester group.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

presence of the fluorine atom will cause splitting of the adjacent carbon signal.

Carbon
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
F)

Coupling Constant
(J, Hz)

-C=O 166 - 168 Doublet (d) ²JCF ≈ 20-30

-CH₂F 77 - 79 Doublet (d) ¹JCF ≈ 170-180

-OCH₂- 65 - 67 Singlet (s) -

-CH₂- (next to OCH₂) 30 - 32 Singlet (s) -

-CH₂- (next to CH₃) 18 - 20 Singlet (s) -

-CH₃ 13 - 14 Singlet (s) -

Interpretation:

-CH₂F Carbon: This carbon is directly bonded to the fluorine atom, resulting in a large one-

bond coupling constant (¹JCF) and a significant downfield shift.

-C=O Carbon: The carbonyl carbon is two bonds away from the fluorine, leading to a smaller

two-bond coupling (²JCF).

Butyl Chain Carbons: The carbons of the butyl group will show characteristic aliphatic

signals. The carbon attached to the ester oxygen (-OCH₂-) will be the most deshielded

among the butyl chain carbons.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3] For n-
butyl fluoroacetate, a single signal is expected.

Fluorine
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₂F -220 to -230 Triplet (t) ²JFH ≈ 47
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Interpretation:

The chemical shift of the fluorine atom in fluoroalkanes typically appears in this upfield

region.[4] The signal will be split into a triplet due to coupling with the two adjacent protons

(²JFH).

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of n-butyl fluoroacetate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For observing C-F coupling, a non-

decoupled or gated-decoupled experiment may be necessary.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton coupling can be observed or

decoupled as needed.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (Ester) 1735 - 1750 Strong

C-F Stretch 1000 - 1100 Strong

C-O Stretch (Ester) 1150 - 1250 Strong

C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong
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Interpretation:

C=O Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ is a clear indicator of

the ester carbonyl group.[5]

C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption band in the fingerprint

region.

C-O Stretch: The C-O single bond of the ester will also show a strong absorption.

C-H Stretch: The C-H bonds of the butyl group will produce characteristic stretching

vibrations just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition
Sample Preparation: A thin film of neat liquid n-butyl fluoroacetate can be placed between

two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Caption: Workflow for IR Spectroscopy Analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation. For n-butyl
fluoroacetate (MW = 134.15 g/mol ), the electron ionization (EI) mass spectrum is expected to

show several characteristic fragments.[2]
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m/z Proposed Fragment

134 [M]⁺ (Molecular Ion)

77 [CH₂FCO]⁺

57 [C₄H₉]⁺ (Butyl Cation)

43 [C₃H₇]⁺

33 [CH₂F]⁺

Interpretation:

Molecular Ion: A peak at m/z 134 corresponding to the intact molecule with one electron

removed.

Fragmentation: The molecule can fragment in several ways. Common fragmentation

pathways for esters include cleavage of the C-O bond and McLafferty rearrangement. The

presence of the fluorine atom will also influence fragmentation. The observation of fragments

such as the butyl cation (m/z 57) and the fluoroacetyl cation (m/z 77) would be expected.[6]

Experimental Protocol for MS Data Acquisition
Sample Introduction: Introduce a small amount of n-butyl fluoroacetate into the mass

spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).[7]

Ionization: Use electron ionization (EI) to generate charged fragments.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer

(e.g., quadrupole or time-of-flight).

Detection: Detect the abundance of each ion to generate the mass spectrum.
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n-Butyl Fluoroacetate [M]⁺
m/z = 134

[CH₂FCO]⁺
m/z = 77

Loss of butoxy radical

[C₄H₉]⁺
m/z = 57

Loss of fluoroacetate radical

[CH₂F]⁺
m/z = 33

Loss of CO

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the

identification and characterization of n-butyl fluoroacetate. By combining the insights from

NMR, IR, and MS, researchers can confidently verify the structure and purity of this important

fluorinated compound. The provided protocols offer a standardized approach to data

acquisition, ensuring reproducibility and reliability in analytical results.

References
ResearchGate. The Identification of Sodium Fluoroacetate (Compound 1080) Employing

NMR Spectroscopy. Available at: [Link]

Labcompare.com. Sensitive and Reliable Method for Direct Identification of Fluoroacetate in

Water. Available at: [Link]

ACS Publications. Determination of Sodium Fluoroacetate (Compound 1080) in Biological

Tissues. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1265430/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/product/b1265430/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.researchgate.net/publication/237463956_The_Identification_of_Sodium_Fluoroacetate_Compound_1080_Employing_NMR_Spectroscopy
https://www.labcompare.com/General-Laboratory-Equipment/27853-Sensitive-and-Reliable-Method-for-Direct-Identification-of-Fluoroacetate-in-Water/
https://pubs.acs.org/doi/abs/10.1021/ac60317a032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. Butyl fluoroacetate. Available at: [Link]

ResearchGate. Determination of fluoroacetic acid in water and biological samples by GC-FID

and GC-MS in combination with solid-phase microextraction. Available at: [Link]

ResearchGate. Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields,

mechanisms and environmental implications. Available at: [Link]

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental)

(HMDB0031325). Available at: [Link]

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental)

(HMDB0031325). Available at: [Link]

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

University of Ottawa. 19Fluorine NMR. Available at: [Link]

Semantic Scholar. Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass

Spectrometric Detection. Available at: [Link]

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in

trifluoroacetyl species. Available at: [Link]

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

National Institute of Standards and Technology. Fluoroacetic acid. Available at: [Link]

NP-MRD. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). Available at:

[Link]

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at:

[Link]

PubChem. Sodium Fluoroacetate. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/67790
https://www.researchgate.net/publication/7005187_Determination_of_fluoroacetic_acid_in_water_and_biological_samples_by_GC-FID_and_GC-MS_in_combination_with_solid-phase_microextraction
https://www.researchgate.net/publication/347470438_Ethyl_fluoroacetate_and_Butyl_fluoroacetate_oxidation_Products_yields_mechanisms_and_environmental_implications
https://hmdb.ca/spectra/nmr_one_d/HMDB0031325
https://hmdb.ca/spectra/nmr_one_d/HMDB0031325
https://www.azom.com/article.aspx?ArticleID=15065
https://www.nmr.chem.uottawa.ca/notes-19f.shtml
https://www.semanticscholar.org/paper/Quantitation-of-Fluoroacetic-Acid-and-with-Mass-Guan-Brewer/0e1b5b5c9c3e9a5d6a2f4c9b3e8a9d1d8c1e8e9c
https://www.dovepress.com/19-fluorine-nuclear-magnetic-resonance-chemical-shift-variability-in-t-peer-reviewed-fulltext-article-RDC
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://webbook.nist.gov/cgi/cbook.cgi?ID=C144490&Type=MASS
https://www.np-mrd.org/spectra/nmr_one_d/NP0000059
https://www.compoundchem.com/wp-content/uploads/2015/04/A-Guide-to-13C-NMR-Chemical-Shifts.pdf
https://www.organicchemistrydata.org/nmr/13c/
https://pubchem.ncbi.nlm.nih.gov/compound/16212360
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patsnap Eureka. Preparation method of sodium fluoroacetate for qualitative and quantitative
analysis of forensic science.

ResearchGate. Study of model reaction of synthesis of n-butyl acetate using IR

spectroscopy in solution. Available at: [Link]

Google Patents. Preparation method of fluoroacetate.

Wikipedia. Sodium fluoroacetate. Available at: [Link]

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents,

Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Available at: [Link]

Columbia University. Table of Characteristic IR Absorptions. Available at: [Link]

Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral

Fluoro- substituents Liquid Crystals. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. Butyl fluoroacetate | C6H11FO2 | CID 67790 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. azom.com [azom.com]

4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

6. academic.oup.com [academic.oup.com]

7. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/371077689_Study_of_model_reaction_of_synthesis_of_n-butyl_acetate_using_IR_spectroscopy_in_solution
https://en.wikipedia.org/wiki/Sodium_fluoroacetate
https://www.organicchemistrydata.org/nmr/1h/
https://pubs.acs.org/doi/10.1021/om100106e
http://www.columbia.edu/itc/chemistry/c3045/client_edit/ir_chart.html
https://biointerfaceres.com/wp-content/uploads/2021/01/20695837211029199208.pdf
https://www.benchchem.com/product/b1265430?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemimpex.com/products/45253
https://pubchem.ncbi.nlm.nih.gov/compound/67790
https://www.azom.com/article.aspx?ArticleID=14942
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.researchgate.net/publication/376924052_Study_of_model_reaction_of_synthesis_of_n-butyl_acetate_using_IR_spectroscopy_in_solution
https://academic.oup.com/jat/article-pdf/14/1/45/2124065/14-1-45.pdf
https://www.researchgate.net/publication/6847884_Determination_of_fluoroacetic_acid_in_water_and_biological_samples_by_GC-FID_and_GC-MS_in_combination_with_solid-phase_microextraction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Characterization of n-Butyl
Fluoroacetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265430/docs#spectroscopic-characterization-of-n-
butyl-fluoroacetate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1265430/docs#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/product/b1265430/docs#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/product/b1265430/docs#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/product/b1265430/docs#spectroscopic-characterization-of-n-butyl-fluoroacetate-a-technical-guide
https://www.benchchem.com/product/b1265430?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

